molecular formula C10H7F3N2O2 B14025250 Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate

Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate

Cat. No.: B14025250
M. Wt: 244.17 g/mol
InChI Key: LCLJOVOXONAEAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate typically involves the cyclization of β-ketoamides in the presence of ammonium hydroxide and acetic acid in refluxing toluene . The β-ketoamides are prepared by N-H insertion of rhodium carbenoids to aryl amides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of robust and scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological and chemical properties .

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. This compound can interact with enzymes, receptors, and other biomolecules, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate is unique due to its trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 7-(trifluoromethyl)-3H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-3-6(10(11,12)13)8-7(5)14-4-15-8/h2-4H,1H3,(H,14,15)

InChI Key

LCLJOVOXONAEAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)C(F)(F)F)N=CN2

Origin of Product

United States

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